molecular formula C14H14N2O2 B5741361 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione

2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione

Cat. No. B5741361
M. Wt: 242.27 g/mol
InChI Key: ZZMDJUQMWJRFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a synthetic small molecule that has been widely used in scientific research. It was first developed as a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which play important roles in cell proliferation, differentiation, and survival. Since then, SU5402 has been found to have a range of other biological activities and has been used in various fields of research.

Mechanism of Action

The mechanism of action of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is primarily through inhibition of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways involved in cell proliferation, differentiation, and survival. 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of FGFRs and prevents their activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione are primarily related to its inhibition of FGFR signaling. In cancer cells, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to disrupt the formation of the nervous system and lead to defects in neural tube closure and brain development. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to enhance synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFR tyrosine kinases, which allows for selective inhibition of FGFR signaling without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition of FGFR signaling at low concentrations. However, one limitation of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects, as it may also inhibit other kinases or signaling pathways. Another limitation is its solubility, as it may require the use of organic solvents or other additives to enhance its solubility and stability.

Future Directions

There are several future directions for research on 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective FGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another direction is the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce resistance. Another direction is the investigation of the role of FGFR signaling in other diseases and conditions, such as diabetes, obesity, and neurodegenerative diseases. Finally, the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of cancer or other diseases may be a promising avenue for future research.

Synthesis Methods

The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form 2-(cyclohexylideneamino)-3,4-dimethoxybenzaldehyde, which is then cyclized with phthalic anhydride to give the final product, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been described in detail in several publications.

Scientific Research Applications

2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer research, developmental biology, stem cell research, and neuroscience. As an inhibitor of FGFR tyrosine kinases, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and proliferation of cancer cells, and has been used in preclinical studies of various types of cancer, including breast cancer, lung cancer, and prostate cancer. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in embryonic development, particularly in the formation of the nervous system. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in synaptic plasticity and memory formation.

properties

IUPAC Name

2-(cyclohexylideneamino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDJUQMWJRFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN2C(=O)C3=CC=CC=C3C2=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylideneamino)isoindole-1,3-dione

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